molecular formula C2H4O2 B129273 2,2,2-Trideuterioacetic acid CAS No. 107745-70-0

2,2,2-Trideuterioacetic acid

Cat. No. B129273
M. Wt: 65.056 g/mol
InChI Key: QTBSBXVTEAMEQO-SCDGQEOFSA-N
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Description

2,2,2-Trideuterioacetic acid, also known as Acetic acid-2,2,2-d3, is a variant of acetic acid where the three hydrogen atoms of the acetyl group are replaced by deuterium . It has a molecular formula of CD3CO2H and a molecular weight of 63.07 g/mol .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trideuterioacetic acid is similar to that of acetic acid, with the three hydrogen atoms of the acetyl group replaced by deuterium . The linear formula is CD3CO2H .


Physical And Chemical Properties Analysis

2,2,2-Trideuterioacetic acid has a refractive index of 1.369 (lit.), a boiling point of 117-118 °C (lit.), a melting point of 16.2 °C (lit.), and a density of 1.101 g/mL at 25 °C .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

  • Photoredox-Catalyzed Deuteration and Tritiation of Pharmaceutical Compounds : A study demonstrated the efficiency of a photoredox-mediated hydrogen atom transfer protocol for selectively installing deuterium (D) and tritium (T) at α-amino sp^3 carbon-hydrogen bonds in a single step, using isotopically labeled water (D2O or T2O) as the source of the hydrogen isotope. This methodology facilitates the labeling of drug molecules for absorption, distribution, metabolism, and excretion (ADME) studies, underscoring the relevance of 2,2,2-Trideuterioacetic acid in enhancing pharmaceutical research capabilities (Loh et al., 2017).

  • Enhancing Sensitivity in Mass Spectrometry : The use of supercharging agents in liquid chromatography-mass spectrometry (LC-MS) of peptides and proteins has been reported to mitigate the ionization suppression effects commonly observed with trifluoroacetic acid (TFA), a compound similar in function to 2,2,2-Trideuterioacetic acid. This approach not only improves the sensitivity of LC-MS analyses but also enhances the chromatographic performance, showcasing the potential for 2,2,2-Trideuterioacetic acid to contribute to advancements in analytical methodologies (Nshanian et al., 2017).

  • Advanced Oxidation Processes : Studies have explored the activation of peracetic acid (PAA) in the presence of cobalt ions to produce acetylperoxyl radicals, demonstrating a novel approach to the advanced oxidation of aromatic organic compounds. This research suggests the potential utility of 2,2,2-Trideuterioacetic acid in environmental applications, particularly in the degradation of pollutants through advanced oxidation processes (Kim et al., 2020).

  • Steric and Substituent Effects on Photochemical Properties : The impact of electronically modifying substituents on the photoreversibility of novel indolospirobenzopyrans has been investigated, revealing how steric hindrance and electronic effects influence photochemical reactions. Such studies highlight the broader chemical utility of 2,2,2-Trideuterioacetic acid in facilitating understanding and manipulation of photochemical properties for material science applications (Roxburgh et al., 2009).

  • Microfluidic Ion Stripper for HILIC-MS : A novel approach for the post-column removal of TFA anions from the mobile phases used in hydrophilic interaction liquid chromatography (HILIC) of intact proteins has been developed. This technique, which could potentially be adapted for use with 2,2,2-Trideuterioacetic acid, enhances the sensitivity of electrospray ionization-mass spectrometry (ESI-MS) by reducing ionization suppression and adduct formation, thus improving the analytical characterization of proteins (Wouters et al., 2021).

Safety And Hazards

2,2,2-Trideuterioacetic acid is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers While specific papers on 2,2,2-Trideuterioacetic acid were not found, research on related compounds such as acetic acid and other deuterated compounds may provide useful insights .

properties

IUPAC Name

2,2,2-trideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-SCDGQEOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

65.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12247676

CAS RN

107745-70-0
Record name Acetic-13C2,d4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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